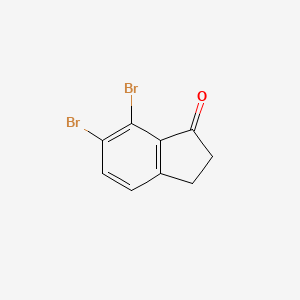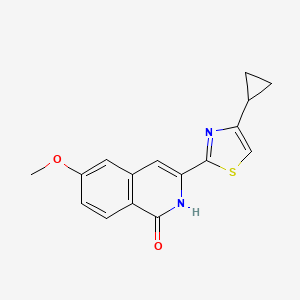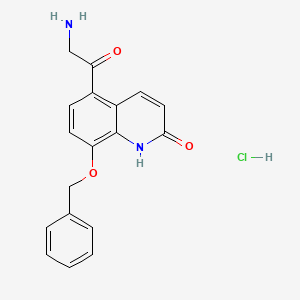
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is a complex organic compound that features a quinoline core substituted with a hydroxy group at position 8, a carboxylic acid group at position 7, and a vinyl group attached to a thiophene ring at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group can participate in electrophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of a quinoline-7-carboxaldehyde derivative.
Reduction: Formation of 8-hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-methanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, the compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with a wide range of biological activities, including antimicrobial and anticancer properties.
Thiophene derivatives: Compounds like suprofen and articaine, which have significant pharmacological properties.
Uniqueness
8-Hydroxy-2-(2-(thiophen-3-yl)vinyl)quinoline-7-carboxylic acid is unique due to its combined quinoline and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile ligand in coordination chemistry and its efficacy in biological applications.
Properties
Molecular Formula |
C16H11NO3S |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
8-hydroxy-2-[(E)-2-thiophen-3-ylethenyl]quinoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11NO3S/c18-15-13(16(19)20)6-3-11-2-5-12(17-14(11)15)4-1-10-7-8-21-9-10/h1-9,18H,(H,19,20)/b4-1+ |
InChI Key |
YYMVOSVRYNIAHZ-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)/C=C/C3=CSC=C3 |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2O)C(=O)O)C=CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)
![2-(4-Methoxyphenyl)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11837130.png)


![8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B11837141.png)

![N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11837148.png)


